Fmoc-L-Lys(Nic)-OH
Overview
Description
Fmoc-l-lys(nic)-oh
Scientific Research Applications
Supramolecular Gels and Biomedical Applications
Fmoc-L-Lys(Nic)-OH, as part of the fluorenylmethoxycarbonyl (Fmoc) functionalized amino acids, contributes significantly to the field of supramolecular gels, especially in biomedical applications. Studies indicate that these gels, owing to their biocompatible and biodegradable properties, show promise in antimicrobial activity. The incorporation of this compound into supramolecular gels, particularly when combined with colloidal and ionic silver mixtures, enhances their antimicrobial effectiveness. Techniques like Fourier-Transform Infrared, UV-vis, and fluorescence spectroscopy, dynamic light scattering, and scanning electron microscopy are employed to characterize the structures and investigate their properties (Croitoriu et al., 2021).
Peptide Synthesis
In the realm of peptide synthesis, this compound plays a pivotal role. The compound's versatility is evident in the creation of various polypeptides, which hold potential in treating diseases. However, challenges such as expensive materials, low yield, and purification complexities necessitate improvements in synthetic methods. This compound's involvement in these processes, including amino protection reactions, signifies its importance in advancing peptide-related research and applications (Zhao Yi-nan & Melanie Key, 2013).
Azido-protected Peptides and Thioester Method
The synthesis of azido-protected Fmoc–Lys–OH (Fmoc–Lys(N3)–OH) from Fmoc–Lys–OH via the copper(II)-catalyzed diazo transfer method introduces a new dimension to peptide ligation. This innovation enables the condensation of azido peptides with peptide thioesters without significant side reactions, showcasing this compound's versatility in complex chemical processes (Katayama et al., 2008).
Solid-phase Peptide Synthesis and Structural Analysis
This compound's role extends to the solid-phase synthesis of peptides, where its properties are critical in protecting groups during the synthesis process. Its interaction with the peptide structure, particularly in influencing secondary structures like β-sheets, has been a subject of study, revealing its significant impact on the overall peptide synthesis and structure formation (Larsen et al., 1993).
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRQIRUSEYKWPF-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CN=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701151217 | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701151217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252049-11-9 | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252049-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701151217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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